molecular formula C19H22ClFN2OS B2757938 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-02-9

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

Cat. No.: B2757938
CAS No.: 338422-02-9
M. Wt: 380.91
InChI Key: JBGNGFJSYNQYML-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is a complex organic compound that features a combination of chlorophenyl, sulfanyl, fluorophenyl, and piperazino groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-18-3-1-2-4-19(18)25-14-17(24)13-22-9-11-23(12-10-22)16-7-5-15(21)6-8-16/h1-8,17,24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGNGFJSYNQYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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